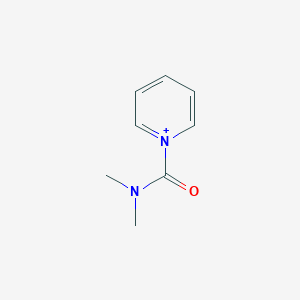![molecular formula C24H38OSn B14297923 Tributyl[5-(2-phenylethyl)furan-2-YL]stannane CAS No. 118486-96-7](/img/structure/B14297923.png)
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a furan ring substituted with a phenylethyl group and three butyl groups attached to the tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[5-(2-phenylethyl)furan-2-YL]stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin reagent (e.g., tributylstannane) and organic halide (e.g., 5-(2-phenylethyl)furan-2-yl halide)
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a palladium catalyst.
Major Products
Oxidation: Tin oxides and furan derivatives.
Reduction: Simpler organotin compounds and furan derivatives.
Substitution: New organotin compounds with different organic groups.
Wissenschaftliche Forschungsanwendungen
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Tributyl[5-(2-phenylethyl)furan-2-YL]stannane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then reacts with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(furan-2-yl)stannane
- Tributyl(4,5-dihydrofuran-2-yl)stannane
- Tributyl(5-(trifluoromethyl)furan-2-yl)stannane
Uniqueness
Tributyl[5-(2-phenylethyl)furan-2-YL]stannane is unique due to the presence of the phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific organic compounds that require this unique structural feature.
Eigenschaften
CAS-Nummer |
118486-96-7 |
|---|---|
Molekularformel |
C24H38OSn |
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
tributyl-[5-(2-phenylethyl)furan-2-yl]stannane |
InChI |
InChI=1S/C12H11O.3C4H9.Sn/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;3*1-3-4-2;/h1-7H,8-9H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
DSRUFYUWSNLXNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
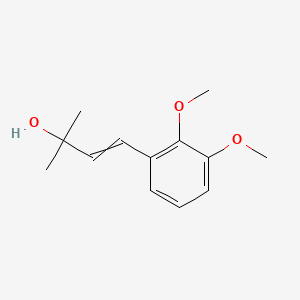



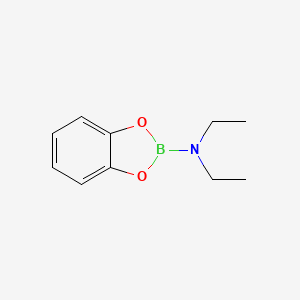

acetate](/img/structure/B14297908.png)
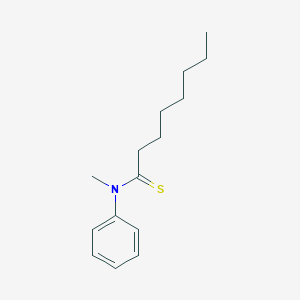
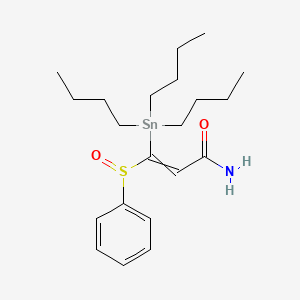
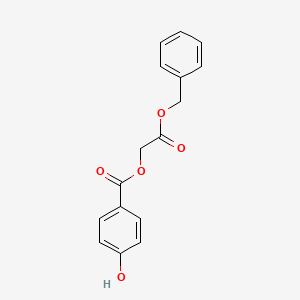
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
